4-Methoxybenzylzinc chloride
Overview
Description
Synthesis Analysis
4-Methoxybenzylzinc chloride is significant in understanding reaction mechanisms. It has been used in the protection of phenolic compounds during organic synthesis, showing its efficiency in providing protected phenolic ether intermediates. It has also been utilized in the formation of acylated pyrazoles.Chemical Reactions Analysis
This compound plays a crucial role in various chemical reactions. For instance, it has been used in the stereoselective synthesis of α-fucosides, illustrating its role in glycoside synthesis. It has also been applied in the benzylation of alcohols and phenols, contributing to organic synthesis methodologies.Physical and Chemical Properties Analysis
This compound is a white to light yellow solid . It has a molecular weight of 222 g/mol. The compound has a concentration of 0.5 M in THF, a density of 0.958 g/mL at 25 °C, and should be stored at a temperature of 2-8°C .Scientific Research Applications
Reaction Mechanisms and Intermediates
4-Methoxybenzylzinc chloride is significant in understanding reaction mechanisms. Amyes and Richard (1990) explored its use in stepwise and concerted substitution reactions, identifying the 4-methoxybenzyl carbocation as an important intermediate (Amyes & Richard, 1990).
Synthesis and Protection of Phenolic Compounds
Luzzio and Chen (2008) demonstrated the use of 4-methoxybenzyl chloride in the protection of phenolic compounds during organic synthesis, showing its efficiency in providing protected phenolic ether intermediates (Luzzio & Chen, 2008).
Solvent Participation in Solvolysis
Kwang-ting Liu et al. (1998) studied the solvolysis of 4-methoxybenzyl chloride and observed significant nucleophilic solvent participation, shedding light on solvolysis mechanisms (Liu, Duann, & Hou, 1998).
Glycoside Synthesis
In the field of carbohydrate chemistry, Kunz and Unverzagt (1992) applied 4-methoxybenzyl protection in the stereoselective synthesis of α-fucosides, illustrating its role in glycoside synthesis (Kunz & Unverzagt, 1992).
Catalysis and Acylation
Østergaard et al. (2002) utilized 4-methoxybenzyl (PMB) group in catalysis and acylation, showing its application in the formation of acylated pyrazoles (Østergaard, Skjaerbaek, Begtrup, & Vedsø, 2002).
Reactions with Phosphorus and Phosphine
Research by Shaikhutdinova et al. (2001) demonstrated the reaction of 4-methoxybenzyl chloride with elemental phosphorus and phosphine, contributing to understanding reactions in superbasic media (Shaikhutdinova, Kazantseva, Gusarova, Dmitriev, & Trofimov, 2001).
Surface Activity and Synthesis of Surfactants
Zhao et al. (2014) explored the synthesis of quaternary ammonium surfactants containing a methoxybenzyl substitute, highlighting its role in increasing surface activity in aqueous solutions (Zhao, Guo, Jia, & Liu, 2014).
Application in Organic Synthesis
Carlsen (1998) demonstrated the application of 4-methoxybenzyl derivatives in the benzylation of alcohols and phenols, contributing to organic synthesis methodologies (Carlsen, 1998).
Deprotection and Scavenging in Synthesis
Ilangovan et al. (2013) developed a method for the deprotection and scavenging of the PMB group using 4-methoxybenzyl chloride, which is significant in synthesis processes (Ilangovan, Saravanakumar, Malayappasamy, & Manickam, 2013).
Photoluminescence Studies
Anu Ranjani et al. (2021) conducted photoluminescence and solvatochromic studies on 4-methoxybenzylammonium chloride, revealing insights into its photophysical properties (Anu Ranjani, Sangeetha, Joseph Daniel, & Karthick, 2021).
Cardiac Effects in Pharmacology
Dipalma (1955) explored the pharmacology of N-(4-methoxybenzyl)-isoquinolinium chloride, particularly its cardiac effects, demonstrating the compound's medical relevance (Dipalma, 1955).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-Methoxybenzylzinc chloride can be influenced by various environmental factors. For instance, its solubility in polar solvents such as water and alcohols can affect its interaction with other molecules in a solution. Additionally, its storage temperature (2-8°C) can impact its stability .
Safety and Hazards
4-Methoxybenzylzinc chloride is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxybenzylzinc chloride are not well-documented in the literature. As an organozinc compound, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific context and conditions of the reaction .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of experimental data. Organozinc compounds are generally known to interact with various cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that organozinc compounds can participate in various chemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking . Future studies could explore this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKXMADQMVPOCK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400188 | |
Record name | 4-Methoxybenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-17-7 | |
Record name | 4-Methoxybenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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